

Spectroscopic Characterization of (3-(Chloromethyl)phenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-(Chloromethyl)phenyl)methanol

Cat. No.: B1602897

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Abstract

(3-(Chloromethyl)phenyl)methanol (CAS No: 175464-51-4) is a bifunctional aromatic compound with significant potential as a building block in pharmaceutical synthesis and materials science. Its reactivity is dictated by the presence of both a primary alcohol and a benzylic chloride, making precise structural confirmation paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic signature of **(3-(Chloromethyl)phenyl)methanol**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a reliable, predictive guide for researchers.

Molecular Structure and Properties

(3-(Chloromethyl)phenyl)methanol is a disubstituted benzene derivative. The relative positions of the hydroxymethyl and chloromethyl groups at the meta-position (1,3) are critical to its spectroscopic and chemical identity.

Property	Value	Source
Molecular Formula	$\text{C}_8\text{H}_9\text{ClO}$	
Molecular Weight	156.61 g/mol	
Exact Mass	156.034193 Da	
CAS Number	175464-51-4	

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C4 [label="C"];
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O1 [label="OH", fontcolor="#EA4335"];
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Cl1 [label="Cl", fontcolor="#FBBC05"];
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// Aromatic ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
C1 -- C7;
C7 -- O1;
C3 -- C8;
C8 -- C11;

// Annotate positions
pos1 [label="1"];
pos3 [label="3"];
C1 -- pos1 [style=invis];
C3 -- pos3 [style=invis];
}
```

Figure 1: Chemical structure of **(3-(Chloromethyl)phenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted spectra are based on data from analogous compounds such as 3-chlorobenzyl alcohol and 3-methylbenzyl alcohol.^{[1][2][3][4]}

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **(3-(Chloromethyl)phenyl)methanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.^[4]
- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is expected to show distinct signals for the two methylene groups, the alcohol proton, and the four aromatic protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
~7.35	s	1H	Ar-H (H2)	The proton between the two substituents is expected to be a singlet.
~7.30	m	3H	Ar-H (H4, H5, H6)	The remaining aromatic protons will form a complex multiplet. Based on 3-chlorobenzyl alcohol data. [4]
~4.70	s	2H	-CH ₂ OH	The chemical shift is influenced by the electronegative oxygen. Similar to benzyl alcohol ($\delta \approx 4.6$ ppm).[4][5]
~4.60	s	2H	-CH ₂ Cl	The benzylic protons adjacent to chlorine are deshielded.
~1.9-2.5	br s	1H	-OH	The alcohol proton is a broad singlet and its position is concentration-dependent. Can exchange with D ₂ O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Insights
~142	C3 (Ar-C)	Quaternary carbon attached to the -CH ₂ Cl group. Shift is based on data for 3-chlorobenzyl alcohol ($\delta \approx 142.85$ ppm).[4]
~140	C1 (Ar-C)	Quaternary carbon attached to the -CH ₂ OH group. Shift is based on data for 3-methylbenzyl alcohol ($\delta \approx 141.0$ ppm).[3]
~134	C5 (Ar-C)	Aromatic CH carbon. Shift is based on data for 3-chlorobenzyl alcohol ($\delta \approx 134.42$ ppm).[4]
~129	C6 (Ar-C)	Aromatic CH carbon.
~128	C4 (Ar-C)	Aromatic CH carbon.
~126	C2 (Ar-C)	Aromatic CH carbon.
~64.5	-CH ₂ OH	The benzylic alcohol carbon. Based on 3-chlorobenzyl alcohol ($\delta \approx 64.42$ ppm).[4]
~46.0	-CH ₂ Cl	The benzylic chloride carbon, significantly influenced by the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted based on characteristic absorption frequencies for alcohols, aromatic compounds, and alkyl halides.[6][7][8]

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** A spectrum can be obtained from a neat thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Scan the sample over the mid-infrared range (typically 4000 to 400 cm^{-1}). Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

Predicted Wavenumber (cm^{-1})	Vibration Type	Functional Group	Rationale and Comparative Insights
3400-3200 (broad, strong)	O-H stretch	Alcohol (-OH)	The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6][9]
3100-3000 (medium)	C-H stretch	Aromatic (sp^2 C-H)	Characteristic of C-H bonds on the benzene ring.[6]
2950-2850 (medium)	C-H stretch	Aliphatic (sp^3 C-H)	Corresponds to the stretching of the two -CH ₂ - groups.[6]
1600, 1475 (weak-medium)	C=C stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1050 (strong)	C-O stretch	Primary Alcohol	A strong band typical for primary alcohols like benzyl alcohol.[10]
~780, ~700 (strong)	C-H bend (out-of-plane)	1,3-Disubstituted Benzene	The pattern of these bands is diagnostic for the meta-substitution pattern.
750-650 (medium)	C-Cl stretch	Alkyl Halide (-CH ₂ Cl)	The position of this band confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The fragmentation is predicted based on the established behavior of benzyl derivatives under electron ionization (EI).

Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and separation.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Fragmentation

The molecular ion (M^+) peak is expected at m/z 156. A key diagnostic feature will be the $M+2$ peak at m/z 158, with an intensity of approximately one-third that of the M^+ peak, which is characteristic of the presence of a single chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ isotope ratio).^{[11][12]}

Predicted m/z	Ion Structure/Formula	Fragmentation Pathway
158/156	$[\text{C}_8\text{H}_9^{37}\text{ClO}]^+ / [\text{C}_8\text{H}_9^{35}\text{ClO}]^+$	Molecular Ion (M^+)
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of $\cdot\text{Cl}$ radical
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of $\cdot\text{CH}_2\text{Cl}$ radical
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion; formed by loss of $\cdot\text{Cl}$ and H_2O , followed by rearrangement. This is often the base peak for benzyl derivatives. ^{[13][14]}
79	$[\text{C}_6\text{H}_7]^+$	Loss of CO from the $[\text{C}_7\text{H}_7\text{O}]^+$ precursor. ^[15]
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation; loss of H_2 from the $[\text{C}_6\text{H}_7]^+$ precursor. ^[15]

```
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M_minus_Cl -> Tropylium [label="- CH2O"];
M_minus_CH2Cl -> C6H7 [label="- CO"];
C6H7 -> C6H5 [label="- H2"];
}
```

Figure 2: Predicted key fragmentation pathways for **(3-(Chloromethyl)phenyl)methanol** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of **(3-(Chloromethyl)phenyl)methanol**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of analogous structures, offer a reliable reference for researchers. These spectral signatures, particularly the unique combination of signals from the meta-substituted aromatic ring, the benzylic alcohol, and the benzylic chloride moieties, allow for unambiguous characterization, ensuring the quality and identity of this versatile chemical intermediate in research and development settings.

References

- PubChem. Compound Summary for CID 22619263, **(3-(Chloromethyl)phenyl)methanol**. National Center for Biotechnology Information. [\[Link\]](#)
- University of Calgary. Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [\[Link\]](#)

- National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Biological Magnetic Resonance Bank (BMRB). bmse000540: 3-methylbenzyl Alcohol. [\[Link\]](#)
- Organic Spectroscopy International. NMR spectrum of benzyl alcohol. [\[Link\]](#)
- The Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Esters. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol IR Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- SpectraBase. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. [\[Link\]](#)
- Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [\[Link\]](#)
- ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol. [\[Link\]](#)
- Chegg. Solved Table 2. Fragmentation Pattern for Benzyl Chloride. [\[Link\]](#)
- Vidya-mitra (YouTube). α -, β -, allylic, benzylic cleavage and McLafferty rearrangement. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Benzyl chloride Mass Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- MassBank. benzyl chloride Mass Spectrum. [\[Link\]](#)

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Sources

1. 3-Methylbenzyl alcohol(587-03-1) 13C NMR [m.chemicalbook.com]
 2. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]
 3. bmse000540 3-methylbenzyl Alcohol at BMRB [bmr.io]
 4. rsc.org [rsc.org]
 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
 6. askthenerd.com [askthenerd.com]
 7. 3-Methylbenzyl alcohol [webbook.nist.gov]
 8. 3-Methylbenzyl alcohol(587-03-1) IR Spectrum [chemicalbook.com]
 9. jcsp.org.pk [jcsp.org.pk]
 10. researchgate.net [researchgate.net]
 11. Benzyl chloride(100-44-7) MS [m.chemicalbook.com]
 12. Benzyl chloride [webbook.nist.gov]
 13. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]
 14. massbank.eu [massbank.eu]
 15. youtube.com [youtube.com]
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